N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-18(24)22-21-19(14-10-12-15(26-3)13-11-14)20(25)16-8-6-7-9-17(16)23(21)5-2/h6-13H,4-5H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISIPRGCCYAYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1CC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the quinoline derivative is reacted with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group and quinolinone core are primary sites for oxidation:
Key Research Findings :
-
Demethylation of the methoxy group occurs regioselectively under strong acidic oxidizing conditions, confirmed by NMR analysis of hydroxylated products .
-
Ring oxidation is less favorable due to electron-withdrawing effects of the 4-oxo group, requiring harsh conditions.
Reduction Reactions
The 4-oxo group and propanamide side chain are susceptible to reduction:
Experimental Insights :
-
Hydrogenation of the quinolinone ring proceeds with >90% yield in ethanol solvent, as verified by HPLC-MS .
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Over-reduction of the amide to a tertiary amine is avoided by controlling LiAlH₄ stoichiometry.
Substitution Reactions
Electrophilic substitution occurs at the aromatic rings:
Synthetic Challenges :
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Competitive sulfonation of the quinolinone ring is observed under prolonged nitration conditions, necessitating precise temperature control .
-
Steric hindrance from the ethyl group limits substitution at the 1-position.
Hydrolysis and Condensation
The propanamide side chain undergoes hydrolysis and subsequent derivatization:
Industrial Optimization :
-
Hydrolysis yields exceed 85% when using microwave-assisted conditions (150°C, 30 min) .
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EDCI coupling achieves >95% efficiency with stoichiometric DMAP, as validated by LC-MS .
Photochemical Reactions
UV-induced reactivity has been explored for functionalization:
| Reaction | Conditions | Products | Mechanism |
|---|---|---|---|
| [2+2] Cycloaddition | UV-C (254 nm), acetone solvent | Cyclobutane-fused quinolinone dimer | Cross-conjugated diradical intermediate trapped by a second quinolinone molecule. |
| Singlet Oxygenation | Rose Bengal, O₂, visible light | Endoperoxide at the methoxyphenyl ring | Type II photosensitization pathway confirmed by ESR spectroscopy. |
Safety Note : Photochemical reactions require rigorous exclusion of moisture to prevent side reactions.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity in inhibiting cell proliferation.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating significant growth inhibition.
- Mechanistic Insights : Another investigation revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.
Applications in Scientific Research
This compound serves as a valuable lead compound in drug discovery efforts aimed at developing new anticancer therapies. Its structural features allow for modifications that can enhance potency and selectivity against specific cancer types.
Mechanism of Action
The mechanism of action of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4-quinolone amides, which share a common scaffold but differ in substituents. Key structural variations include:
- Alkyl chain length (e.g., propanamide vs. tetradecanamide or hexadecanamide).
- Substituent position (e.g., methoxyphenyl at position 3 vs. amino groups at position 2).
- Aromatic substituents (e.g., 4-methoxyphenyl vs. unsubstituted phenyl).
Table 1: Structural and Physicochemical Comparison
Key Findings:
The propanamide group in the target compound balances moderate hydrophobicity and synthetic feasibility .
Aryl Substituent Effects: The 4-methoxyphenyl group at position 3 introduces electron-donating effects, which may stabilize the quinoline core and influence binding interactions compared to unsubstituted analogs (e.g., 3a) .
Amino Group vs. Methoxyphenyl: Amino-substituted derivatives (e.g., 4a) exhibit higher polarity and solubility, whereas the methoxyphenyl group in the target compound may enhance aromatic stacking interactions in biological targets .
Biological Activity
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a synthetic organic compound classified as a quinoline derivative. Quinoline derivatives have been extensively studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]propanamide. Its molecular formula is with a molecular weight of approximately 350.4 g/mol. The structure features a quinoline core substituted with an ethyl group and a methoxyphenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 350.4 g/mol |
| LogP | 3.389 |
| Polar Surface Area (PSA) | 77.62 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit the activity of enzymes involved in cancer cell proliferation and modulate various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes related to tumor growth.
- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoline derivatives, including this specific compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 2: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
Case Studies and Research Findings
Study 1: Antiproliferative Effects
A recent study highlighted the effectiveness of this compound in inhibiting the proliferation of MCF-7 cells, showcasing an IC50 value of 13.3 µM. This suggests that the compound has potential as an anticancer agent targeting breast cancer cells specifically .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study found that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways, indicating its potential role as a pro-apoptotic agent .
Antimicrobial Activity
In addition to its anticancer properties, quinoline derivatives are known for their antimicrobial activities. Preliminary data suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. UV/Vis spectroscopy (λmax ~255 nm) can validate electronic transitions in the quinoline scaffold . Orthogonal techniques like X-ray crystallography may resolve ambiguities in stereochemistry.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation, skin contact, or ingestion. Refer to institutional Chemical Hygiene Plans for spill management and waste disposal. Immediate decontamination with water is required for accidental exposure .
Q. How should storage conditions be optimized for long-term stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Periodic stability testing (e.g., HPLC purity checks every 6 months) ensures integrity over ≥5 years .
Q. What are the validated protocols for purity assessment?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 255 nm. Validate against certified reference standards. Karl Fischer titration quantifies residual solvents .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict NMR/IR spectra. Compare with experimental data to identify discrepancies. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reconcile theoretical/experimental results . Chemical software (e.g., Gaussian, ADF) enables virtual simulations of electronic transitions and steric effects .
Q. What factorial design approaches optimize synthesis yield?
- Methodological Answer : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity). For instance, vary temperature (60–100°C), catalyst (0.5–2 mol%), and solvent (DMF vs. THF). Analyze interactions via ANOVA to identify significant factors. ICReDD’s computational-informational framework reduces trial-and-error iterations by 40% .
Q. How can membrane separation technologies improve purification?
- Methodological Answer : Employ nanofiltration membranes (MWCO ~300 Da) to separate the compound (MW ~381.4 g/mol) from smaller impurities. Optimize transmembrane pressure and solvent resistance using CRDC-classified membrane modules .
Q. What strategies address discrepancies between theoretical and experimental molecular weights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
